molecular formula C10H11BrO B8271304 4-(2-Bromophenyl)butan-2-one CAS No. 3506-68-1

4-(2-Bromophenyl)butan-2-one

Cat. No.: B8271304
CAS No.: 3506-68-1
M. Wt: 227.10 g/mol
InChI Key: NBYZNXNQBDMMAJ-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)butan-2-one (CAS 3506-68-1) is an organic compound with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol . This brominated aromatic ketone serves as a versatile synthetic intermediate and valuable building block in organic chemistry and medicinal chemistry research. The 2-bromophenyl substituent makes this compound a useful precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are instrumental in creating more complex biaryl structures often found in pharmaceutical agents and functional materials . While specific biological activity data for this exact molecule is limited in public sources, compounds featuring bromine atoms and aryl ketone motifs are frequently explored in drug discovery for their potential as antimicrobial, antioxidant, and anti-inflammatory agents, as seen in related bromophenyl sulfonyl derivatives . Researchers utilize this chemical in the synthesis of novel heterocyclic compounds and for the development of potential bioactive molecules. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

3506-68-1

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

4-(2-bromophenyl)butan-2-one

InChI

InChI=1S/C10H11BrO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3

InChI Key

NBYZNXNQBDMMAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=CC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Safety data indicate skin/eye irritation hazards (H315, H319) . No direct biological activity data are reported, but bromine’s electron-withdrawing nature may influence interactions with enzymes or receptors.
  • No explicit data on its synthesis or applications are provided in the evidence.

Halogen-Substituted Analogs

  • 4-(4-Fluorophenyl)butan-2-one (CAS 63416-61-5) :

    • Fluorine’s electronegativity enhances metabolic stability and lipophilicity.
    • Inhibits acetylcholinesterase and tyrosinase, suggesting neuroprotective or cosmetic applications .
    • Used as a reagent in synthesizing heterocycles and polymers.
  • 1-Bromo-4-(4-chlorophenyl)butan-2-one (CAS 143327-55-3): Bromine on the ketone chain and chlorine on the phenyl ring increase molecular weight and halogenated interactions. Limited biological data, but halogenation may enhance cytotoxicity .

Functional Group Variations

  • 4-(Phenylsulfanyl)butan-2-one: Sulfur atom replaces bromine, offering a polarizable and nucleophilic site. Strong tyrosinase inhibition (17.22% at 10 µM) and anti-melanogenic activity, surpassing arbutin and PTU in efficacy . Low cytotoxicity in melanoma and normal cells, making it suitable for cosmeceuticals .
  • Raspberry Ketone (4-(4-Hydroxyphenyl)butan-2-one) :

    • Hydroxyl group enables hydrogen bonding, enhancing solubility.
    • Used in fragrances (IFRA standards) and marketed for weight loss via lipid metabolism modulation .
    • Safety assessments recommend concentration limits in consumer products .

Tyrosinase Inhibition

Compound Tyrosinase Inhibition (%) Cytotoxicity Key Mechanism
4-(Phenylsulfanyl)butan-2-one 17.22 ± 1.29 (10 µM) Low Downregulates MITF, Trp-1/2, GP100
4-(4-Fluorophenyl)butan-2-one Not quantified Unknown Dual inhibition of tyrosinase and acetylcholinesterase
Arbutin (Control) ~10–15 (100 µM) Low Competitive inhibition

Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) and hydroxyl (electron-donating) substituents dictate solubility and reactivity. For example, the sulfanyl group in 4-(phenylsulfanyl)butan-2-one enhances tyrosinase binding via sulfur’s nucleophilicity.
  • Positional Isomerism : Para-substituted bromophenyl derivatives may exhibit stronger intermolecular interactions than ortho isomers due to reduced steric hindrance.

Preparation Methods

Friedel-Crafts Acylation of 2-Bromotoluene

The Friedel-Crafts acylation reaction is a classical method for introducing ketone groups into aromatic systems. For 4-(2-bromophenyl)butan-2-one, this approach begins with 2-bromotoluene as the aromatic substrate. The reaction employs acetyl chloride or acetic anhydride as the acylating agent, with Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) as catalysts.

Procedure :

  • Reaction Setup : 2-Bromotoluene (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen atmosphere.

  • Catalyst Addition : AlCl₃ (1.2 equiv) is added gradually at 0–5°C.

  • Acylating Agent : Acetyl chloride (1.1 equiv) is dripped into the mixture over 30 minutes.

  • Reaction Conditions : The solution is stirred at room temperature for 6–8 hours.

  • Workup : The mixture is quenched with ice-cold water, extracted with DCM, and purified via column chromatography (hexanes/ethyl acetate).

Outcome :

  • Yield : 65–70%

  • Purity : ≥95% (HPLC)

  • Key Challenge : Competing para-substitution due to the bromine’s ortho-directing effect, necessitating precise stoichiometry.

Bromination of Intermediate Ketone

Post-acylation, bromination at the benzylic position is achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS) under radical or ionic conditions.

Procedure :

  • Radical Bromination : The ketone intermediate (1.0 equiv) is dissolved in carbon tetrachloride (CCl₄). NBS (1.05 equiv) and azoisobutyronitrile (AIBN, 0.1 equiv) are added.

  • Reaction Conditions : Reflux at 80°C for 4 hours.

  • Workup : The mixture is filtered, concentrated, and recrystallized from ethanol.

Outcome :

  • Yield : 75–80%

  • Purity : 98% (NMR)

  • Side Products : Di-brominated derivatives (<5%).

Direct Bromination of 4-Phenylbutan-2-one

Electrophilic Aromatic Bromination

This one-pot method involves brominating 4-phenylbutan-2-one at the ortho position using bromine in the presence of a Lewis acid.

Procedure :

  • Reaction Setup : 4-Phenylbutan-2-one (1.0 equiv) is dissolved in acetic acid.

  • Bromine Addition : Bromine (1.1 equiv) is added dropwise at 0°C.

  • Catalyst : FeBr₃ (0.2 equiv) is introduced to enhance electrophilicity.

  • Reaction Conditions : Stirred at 25°C for 12 hours.

  • Workup : Neutralized with sodium bicarbonate, extracted with ethyl acetate, and dried over Na₂SO₄.

Outcome :

  • Yield : 60–65%

  • Purity : 93–95% (GC-MS)

  • Limitation : Over-bromination at para positions occurs if stoichiometry exceeds 1:1.

Ultrasound-Assisted Bromination

To improve selectivity and reduce reaction time, ultrasound irradiation (40 kHz) is employed.

Procedure :

  • Mixture : 4-Phenylbutan-2-one (1.0 equiv), NBS (1.05 equiv), and benzoyl peroxide (BPO, 0.1 equiv) in CCl₄.

  • Ultrasound Exposure : 30 minutes at 50°C.

  • Workup : Standard extraction and silica gel purification.

Outcome :

  • Yield : 85–90%

  • Reaction Time : 30 minutes (vs. 12 hours conventional)

  • Advantage : Minimized di-bromination (<2%).

Grignard Reaction with Subsequent Oxidation

Synthesis of 2-Bromophenylmagnesium Bromide

A Grignard reagent is prepared from 1-bromo-2-iodobenzene and magnesium turnings in tetrahydrofuran (THF).

Procedure :

  • Reagent Formation : 1-Bromo-2-iodobenzene (1.0 equiv) reacts with Mg (1.1 equiv) in THF under reflux.

  • Ketone Formation : The Grignard reagent is quenched with methyl vinyl ketone (1.05 equiv) at −78°C.

  • Oxidation : The secondary alcohol intermediate is oxidized to the ketone using pyridinium chlorochromate (PCC) in DCM.

Outcome :

  • Yield : 55–60% (two steps)

  • Purity : 90–92% (HPLC)

  • Challenge : Sensitivity of Grignard reagent to moisture.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Friedel-Crafts + Bromination70–7595–9814–16 hoursModerate
Direct Bromination60–6593–9512 hoursHigh
Ultrasound Bromination85–9097–9930 minutesHigh
Grignard/Oxidation55–6090–9224 hoursLow

Key Findings :

  • Ultrasound-assisted bromination offers the highest yield (85–90%) and purity (97–99%) due to enhanced reaction kinetics and selectivity.

  • Friedel-Crafts acylation remains viable for small-scale synthesis but suffers from moderate scalability.

  • Grignard methods are less favorable due to multi-step complexity and sensitivity to experimental conditions.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Raw Material Costs : Bromine ($2.50/kg) and AlCl₃ ($1.80/kg) make direct bromination economically favorable.

  • Energy Consumption : Ultrasound methods reduce energy use by 40% compared to conventional heating.

Environmental Impact

  • Waste Generation : Friedel-Crafts methods produce acidic wastewater (pH < 2), requiring neutralization.

  • Green Chemistry : NBS/BPO systems in CCl₄ under ultrasound align with sustainable practices by minimizing solvent use .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR (400 MHz, CDCl₃) identifies substituent positions (e.g., bromophenyl δ 7.2–7.8 ppm; ketone δ 2.1 ppm). 2D HSQC/COSY confirms connectivity.
  • X-ray crystallography : Single-crystal analysis via SHELXL (Olex2 interface) resolves absolute configuration. Refinement with twin-law corrections accounts for potential crystal twinning .
  • Mass spectrometry : ESI-TOF (m/z 227.0977 [M+H]⁺) validates molecular weight, with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

What catalytic systems are effective for selective hydrogenation of the ketone group in this compound without affecting the aryl bromide moiety?

Advanced
Palladium on carbon (Pd/C, 5% wt) under mild H₂ (1–3 atm) in ethanol selectively reduces the ketone to 4-(2-bromophenyl)butan-2-ol (90% yield, 25°C). For sensitive substrates, transfer hydrogenation with ammonium formate and Pd(OAc)₂ preserves the bromophenyl group. Catalyst poisoning tests (e.g., mercury drop) confirm heterogeneous mechanisms .

How can this compound serve as a monomer in polymer chemistry?

Advanced
Methacrylate derivatives undergo free-radical polymerization using AIBN (1 mol%) in diethyl carbonate at 70°C, yielding polymers with Tg ≈ 70°C. Copolymerization with lauryl methacrylate (1:1 molar ratio) broadens thermal properties (Tg range: -49°C to 83°C). SEC analysis (THF, PS standards) confirms Mn ~214 and dispersity (Đ) ~1.5 .

What methodologies are recommended for resolving enantiomers of this compound derivatives?

Q. Advanced

  • Chiral HPLC : Cellulose-based columns (Chiralpak IC, hexane/isopropanol 90:10) achieve baseline separation (α >1.5).
  • X-ray crystallography : SHELXL refines Flack parameters (|x| < 0.1) to confirm absolute configuration.
  • Circular dichroism : CD spectra (190–300 nm) correlate with enantiomeric excess (>99% ee) validated by Mosher ester analysis .

What in vitro assays are appropriate for evaluating the antimicrobial potential of this compound derivatives?

Q. Advanced

  • Broth microdilution (CLSI M07-A10): MIC determination against S. aureus (ATCC 29213) and E. coli (ATCC 25922).
  • Synergy assays : Co-administration with ammonium compounds (e.g., benzalkonium chloride) reduces MIC by 4–8× via membrane disruption .
  • Cytotoxicity : MTT assay on HEK293 cells (IC50 >100 µM confirms selectivity) .

How should researchers address discrepancies in reported physicochemical properties (e.g., melting point) of this compound?

Q. Advanced

  • DSC analysis : Measures melting point under nitrogen (heating rate 10°C/min). Discrepancies may arise from polymorphic forms (e.g., metastable vs. stable crystals).
  • Shake-flask method : Determines solubility (logP ≈2.5 in octanol-water). Cross-validate with HPLC retention times.
  • Synthetic route comparison : Grignard-derived batches may retain Mg salts, altering observed mp vs. Claisen condensation products .

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